Fimasartan

Overview

Description

Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It is marketed under the brand name Kanarb by Boryung Pharmaceuticals. This compound selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Scientific Research Applications

Fimasartan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of ARBs on chemical reactions and molecular interactions.

Biology: Investigated for its effects on cellular signaling pathways and gene expression related to hypertension and cardiovascular diseases.

Medicine: Extensively studied for its therapeutic potential in treating hypertension, heart failure, and related cardiovascular conditions. .

Industry: Used in the development of new pharmaceutical formulations and combination therapies with other antihypertensive agents

Mechanism of Action

Fimasartan exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II normally binds to this receptor, causing vasoconstriction and aldosterone secretion, which increase blood pressure. By antagonizing the AT1 receptor, this compound prevents these actions, leading to vasodilation, reduced aldosterone secretion, increased natriuresis, and ultimately a reduction in blood pressure .

Similar Compounds:

Losartan: Another ARB with a similar mechanism of action but lower potency and shorter duration of action compared to this compound.

Valsartan: Similar to this compound but differs in its chemical structure and pharmacokinetic profile.

Olmesartan: Another ARB with a different chemical structure but similar therapeutic effects.

Uniqueness of this compound: this compound is unique due to its higher potency, longer duration of action, and greater selectivity for the AT1 receptor compared to other ARBs. It also has a favorable safety profile and has shown additional benefits such as anti-inflammatory and organ-protective effects in preclinical studies .

Future Directions

Fimasartan has shown promising results in reducing renal oxidative stress, inflammation, and fibrosis . Further studies are needed to assess this compound’s specific effects on decreasing cardiovascular damage . It’s also worth noting that this compound rapidly lowered blood pressure in 4 weeks, which was further maintained until 12 weeks, indicating its competent efficacy and tolerability .

Biochemical Analysis

Biochemical Properties

Fimasartan is a selective angiotensin receptor 1 (AR1) inhibitor . It acts to lower blood pressure by inhibiting vasoconstriction . This compound binds to and antagonizes AR1, preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis . This leads to a reduction in blood volume, producing an anti-hypertensive effect .

Cellular Effects

This compound’s primary cellular effect is the inhibition of the angiotensin II receptor, which leads to vasodilation and a decrease in blood volume . This can influence cell function by reducing the workload on the heart and decreasing blood pressure .

Molecular Mechanism

This compound’s mechanism of action involves binding to and antagonizing the angiotensin II receptor 1 (AR1) . This prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis . Together, these effects produce an anti-hypertensive effect .

Temporal Effects in Laboratory Settings

The half-life of elimination for this compound is 7-10 hours . This means that the effects of this compound can be observed over a relatively long period, making it suitable for once-daily dosing .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, this compound has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials .

Metabolic Pathways

This compound is primarily catabolized by cytochrome P450 isoform 3A . This metabolic pathway could potentially interact with other drugs metabolized by the same enzyme, leading to drug-drug interactions .

Transport and Distribution

This compound is predominantly eliminated through fecal and biliary excretion . Urinary excretion of this compound is less than 3% 24 hours after administration , indicating that this compound does not undergo significant renal excretion .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the sources. Given its mechanism of action, it is likely that this compound interacts with the angiotensin II receptor, which is located on the cell membrane .

Preparation Methods

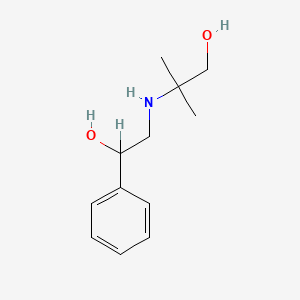

Synthetic Routes and Reaction Conditions: The synthesis of Fimasartan involves several key steps:

Formation of Intermediate II: Pentamidine salts hydrochlorate is made from valeronitrile, followed by a ring closure reaction with diacetyl succinic acid diethyl ester. This intermediate undergoes amidation to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl acetamide (Intermediate II).

Thiocarbonylation: Intermediate II is then thiocarbonylated using Lawesson’s reagent to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl thioacetamide (Intermediate III).

N-Alkylation and Detritylation: Intermediate III undergoes N-alkylation and detritylation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The process includes precise control of reaction conditions such as temperature, pH, and solvent use to ensure high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Fimasartan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert this compound back to its thioamide form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Sulfoxide and sulfone derivatives.

Reduction Products: Thioamide form of this compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used

properties

IUPAC Name |

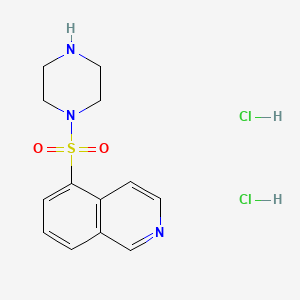

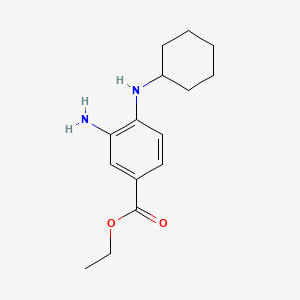

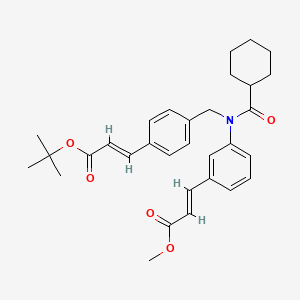

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEROGPZOLAFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179460 | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

247257-48-3 | |

| Record name | Fimasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fimasartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Fimasartan?

A1: this compound acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]

Q2: How does this compound interact with the AT1 receptor?

A2: this compound exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []

Q3: What are the downstream effects of this compound's interaction with the AT1 receptor?

A3: By blocking the AT1 receptor, this compound inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]

Q4: Does this compound influence the release of catecholamines in the adrenal medulla?

A4: Studies in spontaneously hypertensive rats (SHRs) have shown that this compound can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []

Q5: How is this compound absorbed and distributed in the body?

A5: this compound is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]

Q6: What is the bioavailability of this compound?

A6: this compound has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]

Q7: How is this compound metabolized?

A7: this compound is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to this compound metabolism. []

Q8: What are the primary routes of this compound elimination?

A8: Fecal elimination and biliary excretion are the major routes of this compound elimination. Urinary elimination accounts for less than 3%. [, ]

Q9: How does renal function affect this compound pharmacokinetics?

A9: While this compound exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []

Q10: Does this compound interact with other medications?

A12: Yes, this compound has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase this compound systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []

Q11: Does this compound affect the pharmacokinetics of rosuvastatin?

A14: Studies have shown no clinically relevant pharmacokinetic interactions between this compound and rosuvastatin, suggesting their safe co-administration. [, ]

Q12: What about the interaction between this compound and amlodipine?

A15: Co-administration of this compound and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []

Q13: What is this compound's efficacy in reducing blood pressure?

A16: this compound effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, this compound demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]

Q14: Does this compound offer any protective effects in cardiovascular disease?

A17: Preclinical studies suggest that this compound might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, this compound improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.

Q15: Does this compound impact renal inflammation and fibrosis?

A18: In a mouse model of unilateral ureteral obstruction, this compound administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for this compound in protecting against renal injury. []

Q16: What is the safety profile of this compound?

A19: this compound has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]

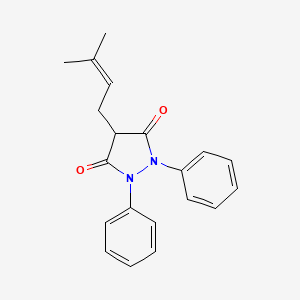

Q17: What is the chemical structure of this compound?

A20: this compound is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []

Q18: Are there any fixed-dose combinations of this compound available?

A21: Yes, fixed-dose combination formulations containing this compound with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.